Superior NOP Receptor Affinity and Full Agonist Potency in Head-to-Head Comparison
MT-7716 exhibits higher binding affinity (Ki) for the human NOP receptor and greater functional potency (EC50) than the prototypical NOP agonist Ro 64-6198. In a direct comparison using recombinant human receptors, MT-7716 (Ki = 0.21 nM) binds the NOP receptor with nearly 3-fold higher affinity than Ro 64-6198 (Ki = 0.62 nM) [1]. In a functional GTPγS binding assay, MT-7716 potently activates the receptor with an EC50 of 0.30 nM, displaying efficacy equivalent to the endogenous ligand N/OFQ, confirming its profile as a full agonist [1]. This contrasts with the higher concentration required for activation by Ro 64-6198.
| Evidence Dimension | Receptor Binding Affinity (Ki) & Functional Potency (EC50) |
|---|---|
| Target Compound Data | NOP Ki = 0.21 nM (0.13-0.35); GTPγS EC50 = 0.30 nM |
| Comparator Or Baseline | Ro 64-6198: NOP Ki = 0.62 nM (0.37-1.0); N/OFQ: NOP Ki = 0.26 nM (0.082-0.85) |
| Quantified Difference | MT-7716 has 2.95-fold higher NOP receptor affinity compared to Ro 64-6198 (Ki: 0.21 nM vs. 0.62 nM) [1]. MT-7716 also shows higher affinity than the endogenous ligand N/OFQ (0.21 nM vs. 0.26 nM) [2]. |
| Conditions | Binding assays on human recombinant NOP receptors expressed in HEK293 cells. Functional GTPγS binding assay using the same cell line. |
Why This Matters
Higher target affinity and full agonist activity translate to a lower effective dose required to modulate the N/OFQ-NOP system in vitro and in vivo, enhancing experimental sensitivity and reducing potential off-target effects at higher concentrations.
- [1] Ciccocioppo, R., et al. (2014). Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat. Neuropsychopharmacology, 39(11), 2601-2610. (See Table 2) View Source
- [2] Ciccocioppo, R., et al. (2014). Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat. Neuropsychopharmacology, 39(11), 2601-2610. (See Table 2) View Source
